Ethyl 4-[(2-phenylquinolin-4-yl)carbonyl]piperazine-1-carboxylate
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Overview
Description
ETHYL 4-[(2-PHENYL-4-QUINOLYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline moiety, a tetrahydropyrazine ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(2-PHENYL-4-QUINOLYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps, starting with the preparation of the quinoline moiety. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . The resulting quinoline derivative is then subjected to further reactions to introduce the phenyl and carbonyl groups.
The next step involves the formation of the tetrahydropyrazine ring. This can be achieved through the cyclization of appropriate precursors, such as 1,2-diamines and α,β-unsaturated carbonyl compounds, under specific reaction conditions . The final step is the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of ETHYL 4-[(2-PHENYL-4-QUINOLYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields . Additionally, the use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(2-PHENYL-4-QUINOLYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
ETHYL 4-[(2-PHENYL-4-QUINOLYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 4-[(2-PHENYL-4-QUINOLYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death . Additionally, the compound can inhibit enzymes involved in critical biological processes, such as DNA replication and protein synthesis . These interactions contribute to its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases .
Comparison with Similar Compounds
ETHYL 4-[(2-PHENYL-4-QUINOLYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline structure but different functional groups.
Quinine: Another antimalarial compound with a quinoline moiety, used historically for treating malaria.
Ciprofloxacin: A fluoroquinolone antibiotic that targets bacterial DNA gyrase and topoisomerase IV.
The uniqueness of ETHYL 4-[(2-PHENYL-4-QUINOLYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE lies in its combination of a quinoline moiety with a tetrahydropyrazine ring and an ethyl ester group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C23H23N3O3 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
ethyl 4-(2-phenylquinoline-4-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C23H23N3O3/c1-2-29-23(28)26-14-12-25(13-15-26)22(27)19-16-21(17-8-4-3-5-9-17)24-20-11-7-6-10-18(19)20/h3-11,16H,2,12-15H2,1H3 |
InChI Key |
PPQPCCROZWCNPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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